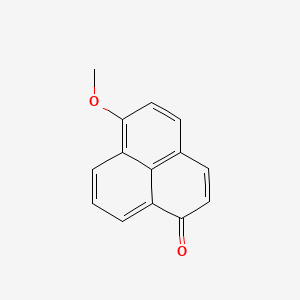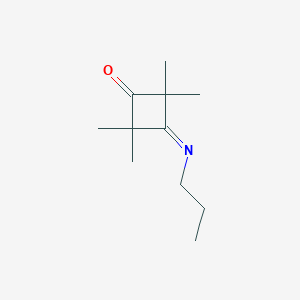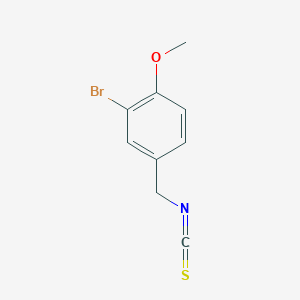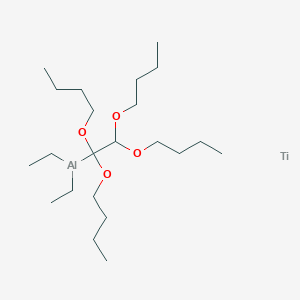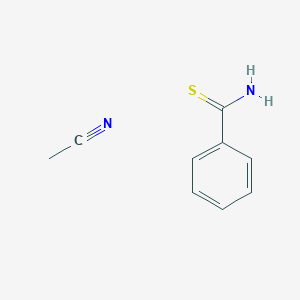
Benzoic acid, 4-(decyloxy)-, 4-acetylphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(decyloxy)-, 4-acetylphenyl ester: is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoic acid moiety substituted with a decyloxy group and an acetylphenyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(decyloxy)-, 4-acetylphenyl ester typically involves the esterification of 4-(decyloxy)benzoic acid with 4-acetylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: Benzoic acid, 4-(decyloxy)-, 4-acetylphenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly used.
Major Products:
Hydrolysis: 4-(decyloxy)benzoic acid and 4-acetylphenol.
Oxidation: Carboxylic acids or other oxidized derivatives.
Substitution: Substituted aromatic compounds depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: In chemistry, benzoic acid, 4-(decyloxy)-, 4-acetylphenyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms .
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed ester hydrolysis reactions. It may also serve as a model compound for investigating the interactions between esters and biological macromolecules .
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and coatings. Its unique properties make it suitable for applications requiring specific chemical functionalities .
Mécanisme D'action
The mechanism of action of benzoic acid, 4-(decyloxy)-, 4-acetylphenyl ester primarily involves its interaction with enzymes or chemical reagents that target ester bonds. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the interacting species .
Comparaison Avec Des Composés Similaires
Benzoic acid, 4-(acetyloxy)-: This compound has a similar ester structure but lacks the decyloxy group, making it less hydrophobic.
Benzoic acid, 4-(decyloxy)-: This compound lacks the acetylphenyl ester group, resulting in different chemical reactivity and applications.
Uniqueness: Benzoic acid, 4-(decyloxy)-, 4-acetylphenyl ester is unique due to the presence of both the decyloxy and acetylphenyl ester groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
55097-88-6 |
|---|---|
Formule moléculaire |
C25H32O4 |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
(4-acetylphenyl) 4-decoxybenzoate |
InChI |
InChI=1S/C25H32O4/c1-3-4-5-6-7-8-9-10-19-28-23-15-13-22(14-16-23)25(27)29-24-17-11-21(12-18-24)20(2)26/h11-18H,3-10,19H2,1-2H3 |
Clé InChI |
ZWWIRWVYCOKXLI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



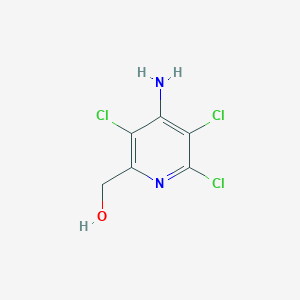

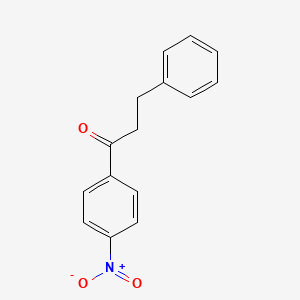

![N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide](/img/structure/B14633513.png)
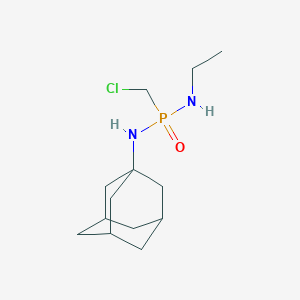
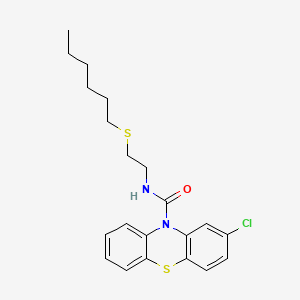
![Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-methyl-](/img/structure/B14633520.png)
